2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine
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Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridine ring, a pyrrole ring, and a piperidine ring, each contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of a 1,5-diamine.
Coupling of Rings: The final step involves coupling the pyrrole and piperidine rings to the pyridine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the piperidine ring.
3-(1-Methylpiperidin-2-yl)pyridine: Lacks the pyrrole ring.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine lies in its combination of three different heterocyclic rings, which can impart unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C17H23N3 |
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Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C17H23N3/c1-13-9-10-14(2)20(13)17-15(7-6-11-18-17)16-8-4-5-12-19(16)3/h6-7,9-11,16H,4-5,8,12H2,1-3H3 |
InChI Key |
BKONVGXAINHJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCCN3C)C |
Origin of Product |
United States |
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